PUT serves as a fundamental building block for the synthesis of more complex organic molecules. Its reactive thiol group allows researchers to easily couple it with other molecules using various chemical reactions. This versatility makes PUT a valuable tool in the development of new materials, pharmaceuticals, and other functional molecules [].
PUT finds application in biochemistry research for modifying proteins and peptides. The thiol group can react with specific amino acid residues in these biomolecules, introducing new functionalities or altering their properties. This allows researchers to study protein-protein interactions, design novel enzymes, and investigate the role of specific amino acids in protein function [].
PUT's pyrrole ring exhibits affinity towards certain metal ions. This property makes it useful for studying metal-ion interactions in various biological and environmental contexts. Researchers can utilize PUT to develop sensors for specific metal ions or investigate their role in various biological processes [].
11-(1H-pyrrol-1-yl)undecane-1-thiol is an organic compound characterized by its unique structure featuring a pyrrole ring attached to a long undecane chain. Its chemical formula is C15H27NS, indicating the presence of nitrogen and sulfur in its molecular architecture. This compound is notable for its ability to form self-assembled monolayers (SAMs), which are thin films composed of ordered molecular assemblies that have significant implications in surface chemistry and materials science .
The synthesis of 11-(1H-pyrrol-1-yl)undecane-1-thiol typically involves the following methods:
11-(1H-pyrrol-1-yl)undecane-1-thiol has several applications, particularly in:
Interaction studies involving 11-(1H-pyrrol-1-yl)undecane-1-thiol focus on its behavior when interacting with different substrates and other chemical species. These studies typically assess:
These interactions are critical for optimizing its use in practical applications, especially in nanotechnology and material sciences .
Several compounds share structural similarities with 11-(1H-pyrrol-1-yl)undecane-1-thiol. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1-Dodecanethiol | Straight-chain thiol | Simple structure, widely used in SAM formation |
4-Methylthioaniline | Aromatic amine with thiol | Exhibits different electronic properties due to aromaticity |
3-Mercaptopropionic acid | Short-chain thiol | Known for its ability to form stable conjugates |
11-(Aminoundecyl)undecane | Amino group instead of thiol | Different reactivity due to amino functionality |
The uniqueness of 11-(1H-pyrrol-1-yl)undecane-1-thiol lies in its combination of a long hydrocarbon chain and a pyrrole ring, which allows it to engage in specific self-assembly processes not observed in simpler thiols or amines .
Irritant